N-(2-Methoxy-ethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
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Overview
Description
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a nitro group, a methoxyethyl group, and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves a multi-step process:
Nucleophilic Substitution:
Nitration: The nitro group is introduced via nitration of the benzamide core.
Borylation: The dioxaborolan group is added through a Miyaura borylation reaction, which involves the use of a palladium catalyst and a boronic acid derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates can be used.
Coupling: Palladium catalysts and boronic acid derivatives are typically employed
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted benzamides.
Coupling: Formation of biaryl compounds
Scientific Research Applications
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, affecting cellular processes.
Methoxyethyl Group: Increases the compound’s solubility and can interact with hydrophobic regions of proteins.
Dioxaborolan Group: Can form reversible covalent bonds with diols, making it useful in targeting specific biomolecules
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure but with a pyridine ring and sulfonamide group.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and boronic acid ester group.
Uniqueness
N-(2-Methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations and applications in different fields .
Properties
Molecular Formula |
C16H23BN2O6 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C16H23BN2O6/c1-15(2)16(3,4)25-17(24-15)12-8-11(9-13(10-12)19(21)22)14(20)18-6-7-23-5/h8-10H,6-7H2,1-5H3,(H,18,20) |
InChI Key |
UKRGMFZGFSTEDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC |
Origin of Product |
United States |
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